

Physalin F: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Physalin F*
Cat. No.: B15583145

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin F, a naturally occurring seco-steroid isolated from plants of the *Physalis* genus, has garnered significant scientific interest due to its potent and diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of **Physalin F**. It also delves into its multifaceted pharmacological effects, including its anti-inflammatory, immunomodulatory, and anticancer properties. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known signaling pathways to serve as a valuable resource for ongoing and future research and development endeavors.

Chemical Structure and Properties

Physalin F is a complex withanolide characterized by a 13,14-seco-16,24-cyclo-steroidal skeleton. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of **Physalin F**

Property	Value	Reference(s)
IUPAC Name	(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.1 ^{1,20} .0 ^{2,12} .0 ^{4,6} .0 ^{6,11} .0 ^{15,19} .0 ^{18,23} .0 ^{21,26}]triacont-8-ene-10,16,25,30-tetron	[1]
Molecular Formula	C ₂₈ H ₃₀ O ₁₀	[2] [3]
Molecular Weight	526.5 g/mol	[2] [3]
CAS Number	57423-71-9	[2] [3]
Appearance	White solid	[4]
Melting Point	268 °C or 295-296 °C	[3] [5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[6]

Table 2: Spectroscopic Data for **Physalin F**

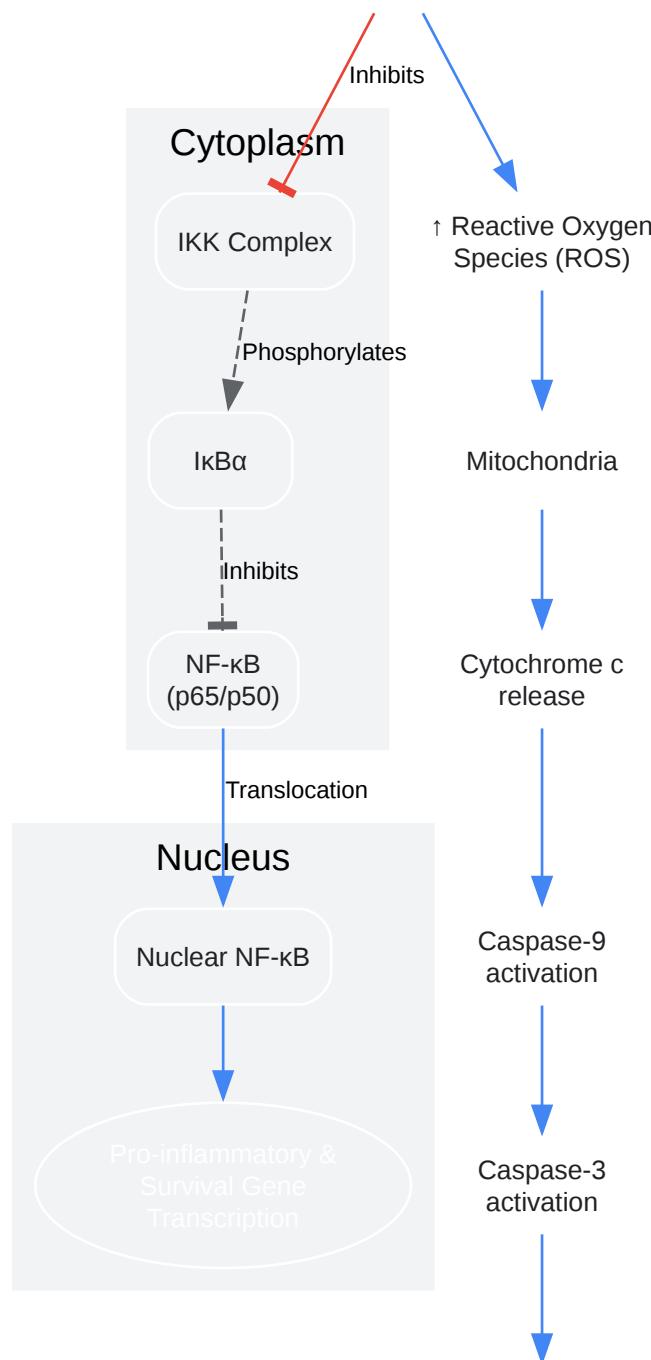
Spectroscopic Technique	Key Data and Observations	Reference(s)
¹ H-NMR	Signals corresponding to three methyl singlets, and characteristic olefinic and oxygenated methine protons.	[4]
¹³ C-NMR	Resonances confirming the presence of 28 carbons, including carbonyls, olefinic carbons, and carbons of the steroid skeleton.	[4]
Mass Spectrometry (MS)	ESI-MS has shown a protonated molecule $[M+H]^+$ consistent with the molecular formula.	[4]
Infrared (IR) Spectroscopy	Strong absorption bands indicating the presence of hydroxyl (-OH), lactone, and α,β -unsaturated ketone functional groups.	[4]

Biological Activities and Mechanisms of Action

Physalin F exhibits a broad spectrum of biological activities, making it a promising candidate for therapeutic development.

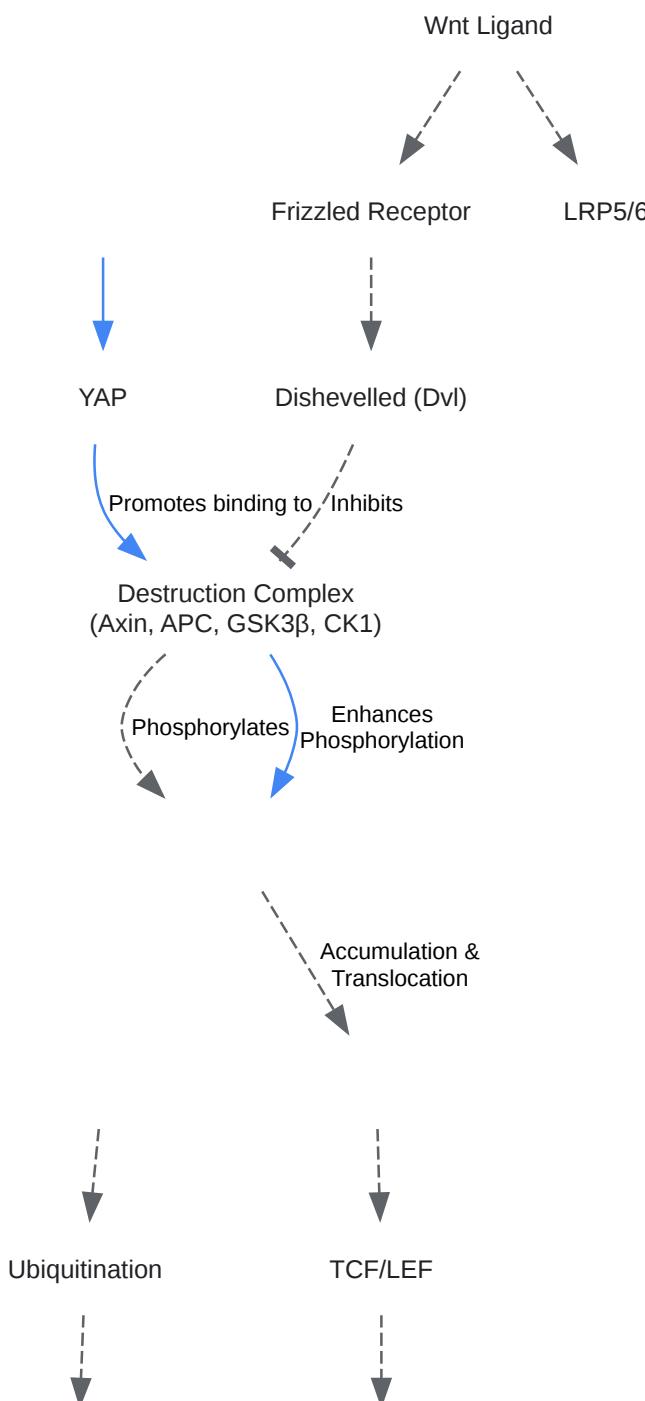
Anticancer Activity

Physalin F has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer mechanism is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.


Table 3: In Vitro Cytotoxicity of **Physalin F** (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (µg/mL)	IC ₅₀ (µM)	Reference(s)
A498	Renal Carcinoma	1.40	~2.66	[1]
ACHN	Renal Carcinoma	2.18	~4.14	[1]
UO-31	Renal Carcinoma	2.81	~5.34	[1]
H460	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
A549	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
H1650	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
H1975	Non-small Cell Lung Cancer	Not specified	Not specified	[7]
K562	Erythroleukemia	Not specified	Not specified	[8]
APM1840	Acute T Lymphoid Leukemia	Not specified	Not specified	[8]
HL-60	Acute Promyelocytic Leukemia	Not specified	Not specified	[8]
KG-1	Acute Myeloid Leukemia	Not specified	Not specified	[8]
CTV1	Acute Monocytic Leukemia	Not specified	Not specified	[8]
B cell	Acute B Lymphoid Leukemia	Not specified	Not specified	[8]
PBMC (HTLV-1 infected)	-	Not specified	0.97 ± 0.11	[9]

In human renal carcinoma cells (A498), **Physalin F** induces apoptosis through the generation of reactive oxygen species (ROS).^{[2][3][6]} This ROS accumulation leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3 and -9, ultimately resulting in programmed cell death.^{[6][10]}


Physalin F has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.^{[3][6]} It inhibits the nuclear translocation of the p65 and p50 subunits of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.^[6]

Physalin F-mediated Inhibition of NF-κB Signaling

[Click to download full resolution via product page](#)**Physalin F's dual action on apoptosis and NF-κB.**

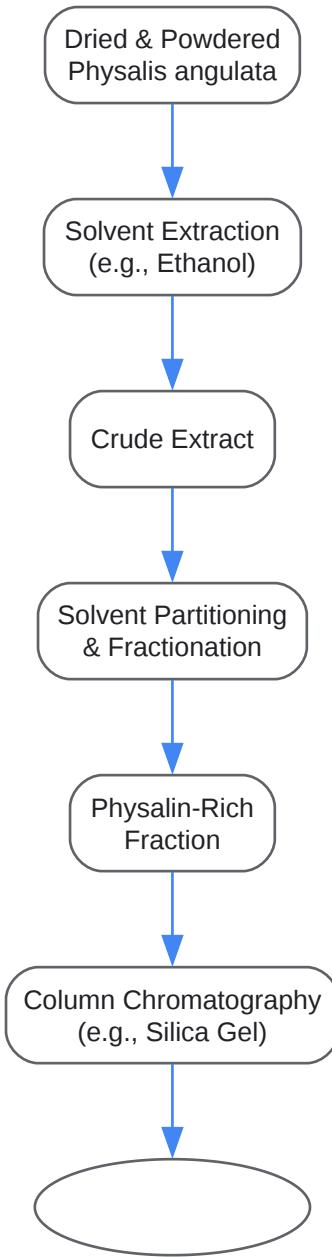
In colorectal cancer cells, **Physalin F** has been identified as an antagonist of the Wnt/β-catenin signaling pathway.^{[9][11]} It promotes the degradation of β-catenin by enhancing the formation of the β-catenin destruction complex.^[11] This action is mediated by promoting the binding of Yes-associated protein (YAP) to the destruction complex, which facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin.^{[9][11]}

Physalin F's Impact on Wnt/β-catenin Signaling

[Click to download full resolution via product page](#)**Physalin F's role in the Wnt/β-catenin pathway.**

Anti-inflammatory and Immunomodulatory Activities

Physalin F possesses potent anti-inflammatory and immunomodulatory properties. It has been shown to reduce paw edema in carrageenan-induced inflammation models in rats.[12] Its immunomodulatory effects are demonstrated by its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines such as IL-2, IL-6, IL-10, TNF- α , and IFN- γ .[13]


Experimental Protocols

Isolation and Purification of Physalin F

A general procedure for the isolation of physalins from *Physalis* species involves the following steps:

- Extraction: The dried and powdered plant material (e.g., whole plant of *Physalis angulata*) is extracted with a suitable solvent such as ethanol or dichloromethane.[14][15]
- Fractionation: The crude extract is then subjected to systematic fractionation using different solvents to separate compounds based on polarity.[14]
- Chromatographic Purification: The fractions containing physalins are further purified using column chromatography techniques, such as silica gel chromatography, to isolate pure **Physalin F**.

General Workflow for Physalin F Isolation

[Click to download full resolution via product page](#)

A simplified workflow for isolating **Physalin F**.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of **Physalin F** on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells (e.g., A498 renal carcinoma cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of **Physalin F** (typically in a DMSO solution, with the final DMSO concentration kept low and consistent across all wells) for a defined period (e.g., 24, 48, or 72 hours).[1]
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 1-4 hours to allow for the formation of formazan crystals by viable cells.[16][17]
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[18]
- Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[16]

Carrageenan-Induced Paw Edema Assay

The *in vivo* anti-inflammatory activity of **Physalin F** can be assessed using the carrageenan-induced paw edema model in rats.

- Animal Groups: Rats are divided into control, standard (e.g., indomethacin), and **Physalin F**-treated groups.[12]
- Drug Administration: **Physalin F** or the standard drug is administered (e.g., intraperitoneally or orally) at various doses 30-60 minutes before the induction of inflammation.[12]
- Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[12]
- Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]
- Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[19]

Conclusion

Physalin F is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its potent anticancer effects, mediated through the induction of apoptosis and the inhibition of key signaling pathways like NF- κ B and Wnt/ β -catenin, highlight its potential as a lead compound in oncology drug discovery. Furthermore, its anti-inflammatory and immunomodulatory properties suggest its therapeutic potential in a broader range of diseases. This technical guide provides a foundational understanding of **Physalin F**, intended to facilitate further research into its mechanisms of action and to support its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF- κ B and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF- κ B and Generating Reactive Oxygen Species | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF- κ B and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Physalin A Inhibits MAPK and NF- κ B Signal Transduction Through Integrin α V β 3 and Exerts Chondroprotective Effect [frontiersin.org]
- 9. YAP-dependent ubiquitination and degradation of β -catenin mediates inhibition of Wnt signalling induced by Physalin F in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. YAP-dependent ubiquitination and degradation of β -catenin mediates inhibition of Wnt signalling induced by Physalin F in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physalin F, a seco-steroid from Physalis angulata L., has immunosuppressive activity in peripheral blood mononuclear cells from patients with HTLV1-associated myelopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation, pharmacological activity and structure determination of physalin B and $5\beta,6\beta$ -epoxyphysalin B isolated from Congolese Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. ijbcp.com [ijbcp.com]
- To cite this document: BenchChem. [Physalin F: A Technical Guide to its Structure, Chemical Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583145#physalin-f-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com